4-Fluorobenzhydrol
Overview
Description
Scientific Research Applications
4-Fluorobenzhydrol has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules, including those with potential anticancer and antimicrobial properties.
Medicine: The compound is explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block in organic synthesis.
Safety and Hazards
Safety measures for handling 4-Fluorobenzhydrol include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
4-Fluorobenzhydrol is a chemical compound with a complex mechanism of action. It is structurally similar to 4-fluorobenzylamine, which is known to interact with trypsin-1 in humans . Trypsin-1 is a serine protease involved in digestion and various other physiological processes.
Biochemical Pathways
It is possible that it may influence pathways related to its target proteins, but this requires further investigation .
Result of Action
It is used as an internal standard to measure the N-demethyl antipyrine metabolite in urine by gas chromatography-mass spectrometry . It has also been used in the identification of the antihistamine cetirizine as a relevant cross-reactant for the carbamazepine-specific enzyme-linked immunosorbent assay.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzhydrol can be synthesized through several methods. One common approach involves the reduction of 4-fluorobenzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents, under controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-fluorobenzophenone. This method uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-fluorobenzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield this compound derivatives with different substituents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products:
Oxidation: 4-Fluorobenzophenone.
Reduction: Various this compound derivatives.
Substitution: 4-Fluorobenzyl chloride or bromide.
Comparison with Similar Compounds
Benzhydrol: The parent compound without the fluorine substitution.
4-Chlorobenzhydrol: Similar structure with a chlorine atom instead of fluorine.
4-Bromobenzhydrol: Similar structure with a bromine atom instead of fluorine.
Uniqueness: 4-Fluorobenzhydrol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
(4-fluorophenyl)-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQRXCOFRPWTPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341168 | |
Record name | 4-Fluorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365-22-0 | |
Record name | 4-Fluoro-α-phenylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanol, 4-fluoro-α-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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